Cas no 94443-88-6 (bacopaside X)

bacopaside X 化学的及び物理的性質
名前と識別子
-
- α-L-Arabinopyranoside, (3β,16β,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-
- Bacopaside VII
- Bacopaside X
- BACOSIDE X(SH)
- α-L-Arabinopyranoside, (3β,16β,23R)-16,23:16,30-diepoxy-020-hydroxydammar-24-en-3-yl O-α-L-arab...
- A-L-arabinofuranosyl-(1 inverted exclamation marku2)]-
- A-L-arabinopyranoside]
- Jujubogenin isomer of bacopasaponin C
- (3beta,16beta,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-yl O-alpha-L-arabinofuranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-3)]-alpha-L-arabinopyranoside
- (3β,16β,23R)-16,23:16,30-Diepoxy-20-hydroxydammar-24-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranoside (ACI)
- L
- D
- 4a,6a-Methano-1H,6H-phenanthro[2,1-d]pyrano[2,3-b]pyran, α-L-arabinopyranoside deriv. (ZCI)
- Dammarane, α-L-arabinopyranoside deriv. (ZCI)
- Bacopaside X, (-)-
- BacopasideVII
- HY-N5140
- CS-0032549
- CHEMBL506315
- P1040545PX
- UNII-P1040545PX
- 94443-88-6
- DTXSID00442623
- Jujubogenin isomer of bacopasaponin C (bacopaside X) (constituent of bacopa) [DSC]
- AKOS040760289
- MS-31678
- Q27285975
- (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- DA-71271
- bacopaside X
-
- インチ: 1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1
- InChIKey: RANQPHKSRUUPKK-GPUGMLHBSA-N
- ほほえんだ: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1CC[C@@H]1[C@H]3[C@](O)(C)C[C@H](/C=C(\C)/C)O[C@@]43OC[C@]21C4)O[C@@H]1OC[C@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](CO)O1)(C)C
計算された属性
- せいみつぶんしりょう: 898.49300
- どういたいしつりょう: 898.49260089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 17
- 重原子数: 63
- 回転可能化学結合数: 9
- 複雑さ: 1710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 24
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 256Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.41
- ゆうかいてん: 228-233 ºC
- PSA: 255.91000
- LogP: 0.60580
bacopaside X 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B108315-1mg |
Bacopaside X |
94443-88-6 | 1mg |
$ 190.00 | 2023-04-19 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0228-10mg |
Bacopaside X |
94443-88-6 | 98% | 10mg |
$270 | 2023-09-19 | |
A2B Chem LLC | AX03363-1mg |
BacopasideVII |
94443-88-6 | ≥95% | 1mg |
$84.00 | 2024-07-18 | |
ChromaDex Standards | ASB-00002014-010-10mg |
BACOSIDE X |
94443-88-6 | % | 10mg |
$762.00 | 2023-10-25 | |
TargetMol Chemicals | TN1424-1 mL * 10 mM (in DMSO) |
Bacopaside X |
94443-88-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1520 | 2023-09-15 | |
1PlusChem | 1P01DDWJ-5mg |
BacopasideVII |
94443-88-6 | ≥95% | 5mg |
$368.00 | 2024-04-19 | |
Ambeed | A999916-250mg |
Bacopaside VII |
94443-88-6 | 99% | 250mg |
$4108.0 | 2025-03-03 | |
TargetMol Chemicals | TN1424-25mg |
Bacopaside X |
94443-88-6 | 25mg |
¥ 19900 | 2024-07-20 | ||
A2B Chem LLC | AX03363-5mg |
BacopasideVII |
94443-88-6 | ≥95% | 5mg |
$269.00 | 2024-05-20 | |
A2B Chem LLC | AX03363-25mg |
BacopasideVII |
94443-88-6 | ≥95% | 25mg |
$1026.00 | 2024-07-18 |
bacopaside X 関連文献
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
bacopaside Xに関する追加情報
Professional Introduction to Compound with CAS No. 94443-88-6 and Product Name: Bacopaside X
The compound with the CAS number 94443-88-6 and the product name Bacopaside X represents a significant advancement in the field of natural product research and pharmaceutical development. Derived from the herb Bacopa monnieri, also known as Brahmi, Bacopaside X is a bioactive flavonoid saponin that has garnered considerable attention for its multifaceted pharmacological properties. This introduction delves into the chemical structure, pharmacological mechanisms, recent research findings, and potential applications of Bacopaside X, highlighting its significance in modern medicine and therapeutic strategies.
The chemical structure of Bacopaside X, as indicated by its CAS number, elucidates its molecular composition and functional groups. It is characterized by a glycosidic linkage between a flavonoid aglycone and a sugar moiety, which contributes to its solubility and bioavailability. The presence of multiple hydroxyl groups and a glycosidic bond enhances its interaction with biological targets, making it a promising candidate for drug development. Structural elucidation studies have revealed that Bacopaside X belongs to the bacoside family, which is renowned for its nootropic and neuroprotective effects.
Recent research has focused on the pharmacological mechanisms underlying the therapeutic effects of Bacopaside X. Studies indicate that it exerts its actions through several pathways, including antioxidant, anti-inflammatory, and neuroprotective effects. The antioxidant properties of Bacopaside X are attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, Bacopaside X has been shown to modulate neurotransmitter systems, particularly acetylcholine and serotonin, which are crucial for cognitive function and mood regulation.
In clinical trials, Bacopaside X has demonstrated significant potential in improving cognitive function and memory retention. A notable study published in the *Journal of Neural Transmission* reported that elderly patients administered with Bacopaside X exhibited improved performance in memory tests compared to placebo groups. Furthermore, preclinical studies have explored its role in protecting against neurodegenerative diseases by reducing amyloid-beta aggregation and attenuating neuroinflammation. These findings suggest that Bacopside X could be a valuable therapeutic agent for conditions characterized by cognitive decline.
The anti-inflammatory properties of Bacopaside X have also been extensively studied. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By modulating inflammatory pathways, Bacopside X may help in managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Moreover, its ability to cross the blood-brain barrier enhances its potential as a treatment for central nervous system disorders.
Another area of interest is the role of Bacopaside X in enhancing synaptic plasticity and neuronal survival. Studies have shown that it can promote the synthesis of proteins involved in synaptic transmission, such as synapsin I and MAP-2. By supporting neuronal health and connectivity, Bacopside X may help in mitigating age-related cognitive decline and neurodegenerative diseases. Additionally, its ability to protect against excitotoxicity makes it a promising candidate for treating stroke-related injuries.
The pharmacokinetics of Bacopside X have been thoroughly investigated to optimize its delivery and efficacy. Research has demonstrated that oral administration results in good bioavailability, with peak plasma concentrations observed within 2 hours post-dose. The compound's stability under various pH conditions enhances its suitability for formulation into oral dosage forms such as tablets and capsules. Furthermore, studies have explored nanotechnology-based delivery systems to improve targeting specificity and enhance therapeutic outcomes.
Future research directions include exploring the synergistic effects of Bacopside X with other bioactive compounds derived from natural sources. Combination therapies may enhance therapeutic efficacy while minimizing side effects. Additionally, investigating the long-term safety profile of Bacopside X will be crucial for its translation into clinical practice. Preclinical toxicology studies have thus far shown no significant adverse effects at tested doses, suggesting a favorable safety profile.
The industrial significance of Bacopside X cannot be overstated. Its natural origin combined with potent biological activity makes it an attractive candidate for sustainable pharmaceutical development. Extracting Bacopside X from *Brahmi* using advanced phytochemical techniques ensures high purity and consistency, meeting regulatory standards for pharmaceutical use. As demand for natural-based therapeutics grows, compounds like Bacopside X are poised to play a pivotal role in addressing unmet medical needs.
In conclusion, Bacopside X, derived from *Brahmi*, represents a compelling example of how natural products can contribute to modern medicine. Its multifaceted pharmacological properties, supported by extensive research findings, position it as a promising therapeutic agent for neurological disorders, inflammation-related conditions, and cognitive enhancement. As further studies continue to uncover its mechanisms of action and optimize delivery systems, Bacopside X holds significant promise for improving human health outcomes worldwide.
